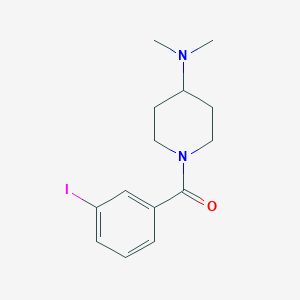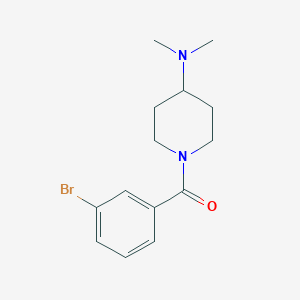
1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodinated benzoyl group attached to a piperidine ring, which is further substituted with dimethylamine. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel analgesics and other therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine typically involves the iodination of a benzoyl precursor followed by the formation of the piperidine ring. One common method includes the reaction of 3-iodobenzoic acid with thionyl chloride to form 3-iodobenzoyl chloride . This intermediate is then reacted with N,N-dimethylpiperidin-4-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzoyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the piperidine ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the benzoyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an analgesic, particularly in targeting opioid receptors.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an agonist at these receptors, modulating pain signals and providing analgesic effects . The pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodobenzoyl-6β-naltrexamide (IBNtxA): This compound is similar in structure and also targets opioid receptors.
3-Iodobenzoyl chloride: A precursor in the synthesis of 1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively target certain opioid receptor subtypes makes it a valuable compound for developing new analgesics with potentially fewer side effects compared to traditional opioids .
Propiedades
IUPAC Name |
[4-(dimethylamino)piperidin-1-yl]-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O/c1-16(2)13-6-8-17(9-7-13)14(18)11-4-3-5-12(15)10-11/h3-5,10,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMDIXIQFZEHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B7867941.png)
